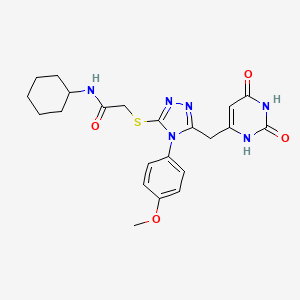

N-cyclohexyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O4S/c1-32-17-9-7-16(8-10-17)28-18(11-15-12-19(29)25-21(31)24-15)26-27-22(28)33-13-20(30)23-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11,13H2,1H3,(H,23,30)(H2,24,25,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDZFGFSLQYOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)CC4=CC(=O)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities. This article synthesizes available data on its biological properties, including antimicrobial and anticancer activities, and provides insights into its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group and a thioacetamide moiety linked to a triazole derivative. The presence of both the tetrahydropyrimidine and triazole rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of N-cyclohexyl-2-thioacetamide derivatives against various bacterial strains. The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL. Notably, it also exhibited antimycobacterial activity with an MIC value of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

Table 1: Antimicrobial Activity of N-cyclohexyl Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-cyclohexyl derivative | S. aureus | 31.25 |

| N-cyclohexyl derivative | B. subtilis | 62.5 |

| N-cyclohexyl derivative | E. coli | 40 |

| N-cyclohexyl derivative | M. tuberculosis H37Rv | 40 |

Anticancer Activity

The compound's anticancer properties have been explored in various cancer cell lines. For instance, it showed cytostatic activity against pancreatic cancer cells (DAN-G), indicating its potential as a therapeutic agent in oncology . The mechanism underlying this activity may involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the specific pathways involved.

Case Study: Anticancer Evaluation

In a recent study involving the treatment of pancreatic cancer cells with N-cyclohexyl derivatives, researchers observed:

- Cell Viability : A significant reduction in cell viability was noted at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls.

The biological activity of N-cyclohexyl-2-thioacetamide may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For example, its structural similarity to known inhibitors suggests that it may act as an enzyme inhibitor or modulator of signaling pathways related to cell growth and survival.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Mechanism : The compound has been studied for its antimicrobial properties against various pathogens. Its structural components allow it to interact with microbial enzymes and disrupt cellular processes.

- Case Study : A study demonstrated that derivatives of similar structures exhibited significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics .

-

Anticancer Potential :

- Mechanism : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. The triazole ring is particularly noted for its role in targeting cancer pathways.

- Case Study : Research indicated that compounds with similar triazole structures showed promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells .

-

Anti-inflammatory Effects :

- Mechanism : N-cyclohexyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been investigated for its potential to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Case Study : In vitro studies have shown that related compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .

Pharmacological Insights

-

Enzyme Inhibition :

- The compound's ability to inhibit key enzymes such as acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

- Research Findings : Studies have reported that similar compounds exhibit competitive inhibition against acetylcholinesterase with IC50 values in the micromolar range .

- Molecular Docking Studies :

Toxicological Considerations

While exploring the applications of this compound, it is crucial to assess its safety profile. Preliminary studies indicate that while some derivatives show significant biological activity, they also exhibit cytotoxicity at higher concentrations. Therefore, further investigations into their safety and side effects are necessary before clinical applications can be considered.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Bioactivity and Mechanism

- Antimicrobial Activity: The target compound’s structural relatives, such as thiazolin-4-one and thienopyrimidine-triazole hybrids, exhibit MIC values ranging from 6.25–50 μg/mL against Gram-positive bacteria and fungi . The tetrahydropyrimidinedione group in the target compound may enhance activity by mimicking uracil-based metabolites critical to microbial growth .

- Structure-Activity Relationships :

- 4-Methoxyphenyl vs. 4-Chlorophenyl : Compounds with 4-methoxyphenyl (target) show improved solubility compared to chlorophenyl analogues (), but the latter exhibit higher antifungal potency due to increased lipophilicity .

- Triazole-Thio vs. Pyrimidine-Thio : Thioether-linked triazoles (target) demonstrate broader-spectrum activity than pyrimidine-thio derivatives, likely due to enhanced membrane permeability .

Pharmacokinetic and Physicochemical Properties

- Solubility : The tetrahydropyrimidinedione moiety in the target compound likely improves aqueous solubility (>50 μM) compared to thiazolin-4-one derivatives (: ~20 μM) .

- Stability : Thioether linkages (target) show greater oxidative stability than disulfide-containing analogues (e.g., ), which are prone to reduction in vivo .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole or pyrimidinone core, followed by functionalization via acylation or thioether linkages. Key parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to facilitate cyclization .

- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for thioacetamide bond formation .

- Reaction time : Intermediate steps (e.g., azide-alkyne cycloaddition) may require 12–24 hours for completion .

- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

- ¹H/¹³C NMR : Critical for verifying substituent positions (e.g., methoxyphenyl at C4 of the triazole) and detecting tautomerism (e.g., amine/imine ratios in pyrimidinone rings) .

- HRMS : Validates molecular formula accuracy, especially for distinguishing isotopic patterns in sulfur-containing groups .

- IR spectroscopy : Confirms functional groups like C=O (1670–1700 cm⁻¹) and N–H stretches (3200–3300 cm⁻¹) .

Q. How can researchers initially assess the compound's bioactivity?

- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .

- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

- Functional group substitutions : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects on triazole ring reactivity .

- Heterocycle variation : Substitute the tetrahydropyrimidinone core with quinazolinone or thiazolidinone moieties to alter binding affinity .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like EGFR or DNA gyrase .

Q. What computational methods are effective for resolving tautomeric ambiguities in characterization?

Q. How can contradictory yield data in multi-step syntheses be addressed?

- Design of Experiments (DoE) : Apply response surface methodology to identify interactions between variables (e.g., pH, catalyst loading) .

- In situ monitoring : Use HPLC or ReactIR to track intermediate stability and optimize reaction quenching times .

Q. What strategies improve the compound's stability under storage conditions?

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the thioether bond .

- Light sensitivity : Use amber vials to protect the tetrahydropyrimidinone ring from UV degradation .

- Forced degradation studies : Expose to accelerated conditions (40°C/75% RH) and monitor via UPLC-MS to identify degradation pathways .

Methodological Challenges

Q. How can researchers validate the compound's mechanism of action in complex biological systems?

- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates .

- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What analytical approaches resolve discrepancies in solubility data?

- Phase solubility analysis : Measure solubility in buffer systems (pH 1.2–7.4) using UV-Vis spectroscopy .

- Co-solvent screening : Test DMSO/PEG-400 mixtures to improve aqueous compatibility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.